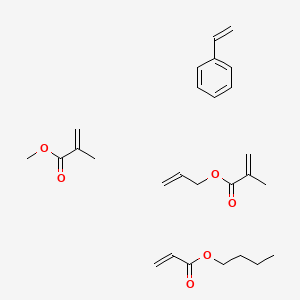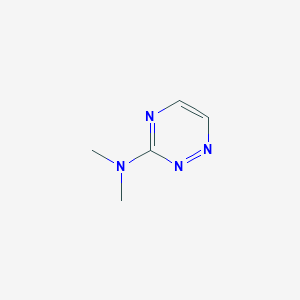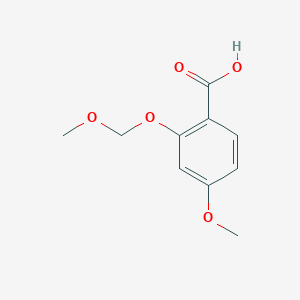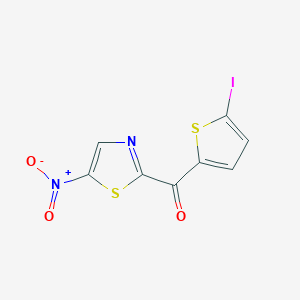
(5-Iodothiophen-2-yl)(5-nitro-1,3-thiazol-2-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-iodo-thiophen-2-yl)-(5-nitro-thiazol-2-yl)-methanone is a complex organic compound that features both thiophene and thiazole rings. The presence of iodine and nitro functional groups makes this compound particularly interesting for various chemical and biological applications. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable compound in synthetic chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-iodo-thiophen-2-yl)-(5-nitro-thiazol-2-yl)-methanone typically involves multi-step reactions starting from commercially available precursors. One common method includes:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with elemental sulfur.
Iodination: The thiophene ring is then iodinated using iodine and a suitable oxidizing agent like hydrogen peroxide or sodium hypochlorite.
Formation of the Thiazole Ring: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the reaction of a α-haloketone with thiourea.
Nitro Group Introduction: The nitro group is introduced through nitration, typically using a mixture of concentrated sulfuric acid and nitric acid.
Coupling Reaction: Finally, the iodinated thiophene and nitro-substituted thiazole are coupled using a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Stille coupling.
Industrial Production Methods
Industrial production of (5-iodo-thiophen-2-yl)-(5-nitro-thiazol-2-yl)-methanone would likely involve optimization of the above synthetic routes to maximize yield and minimize cost. This could include the use of continuous flow reactors for better control of reaction conditions and the use of cheaper and more sustainable reagents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atoms in the thiophene and thiazole rings.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas over a palladium catalyst or iron powder in acidic conditions.
Substitution: The iodine atom can be substituted with various nucleophiles in a nucleophilic aromatic substitution reaction.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Hydrogen gas with palladium catalyst, iron powder with hydrochloric acid.
Substitution: Sodium methoxide, potassium thiocyanate.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted thiophene or thiazole derivatives.
Scientific Research Applications
(5-iodo-thiophen-2-yl)-(5-nitro-thiazol-2-yl)-methanone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Potential use as a probe in biochemical assays due to its unique functional groups.
Medicine: Investigated for its potential as a pharmacophore in drug design.
Industry: Used in the development of advanced materials, such as organic semiconductors and conductive polymers.
Mechanism of Action
The mechanism of action of (5-iodo-thiophen-2-yl)-(5-nitro-thiazol-2-yl)-methanone depends on its application. In biological systems, it may interact with specific enzymes or receptors, altering their activity. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components. The iodine atom can participate in halogen bonding, influencing molecular recognition processes.
Comparison with Similar Compounds
Similar Compounds
- (5-bromo-thiophen-2-yl)-(5-nitro-thiazol-2-yl)-methanone
- (5-chloro-thiophen-2-yl)-(5-nitro-thiazol-2-yl)-methanone
- (5-fluoro-thiophen-2-yl)-(5-nitro-thiazol-2-yl)-methanone
Uniqueness
The presence of the iodine atom in (5-iodo-thiophen-2-yl)-(5-nitro-thiazol-2-yl)-methanone makes it unique compared to its halogenated analogs. Iodine’s larger atomic radius and higher polarizability can lead to stronger halogen bonding interactions, which can be advantageous in certain applications, such as in the design of molecular recognition systems or in the development of materials with specific electronic properties.
Properties
CAS No. |
52872-70-5 |
|---|---|
Molecular Formula |
C8H3IN2O3S2 |
Molecular Weight |
366.2 g/mol |
IUPAC Name |
(5-iodothiophen-2-yl)-(5-nitro-1,3-thiazol-2-yl)methanone |
InChI |
InChI=1S/C8H3IN2O3S2/c9-5-2-1-4(15-5)7(12)8-10-3-6(16-8)11(13)14/h1-3H |
InChI Key |
HPABCJUQNSJKCM-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC(=C1)I)C(=O)C2=NC=C(S2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(1Z,4Z,6Z)-3H-3-Benzazonin-3-yl]ethan-1-one](/img/structure/B14650288.png)
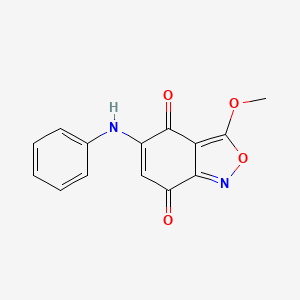
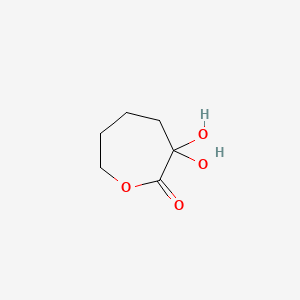
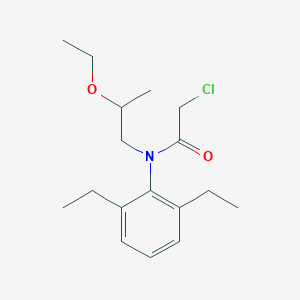

![Spiro[2H-azirine-2,2'-[2H]indene]-1',3'-dione, 3-phenyl-](/img/structure/B14650316.png)
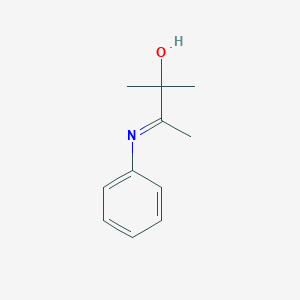
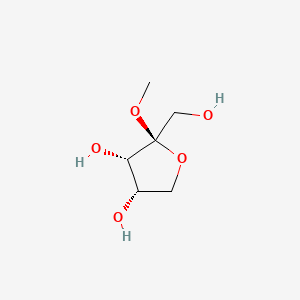
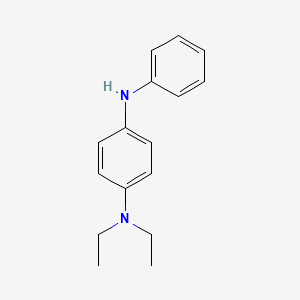
![1,4-Benzenedicarboxylic acid, 2-[(4-methoxyphenyl)thio]-](/img/structure/B14650355.png)
![3-[(Dimethylamino)methyl]oxolan-2-one](/img/structure/B14650357.png)
